N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-2-6-12-16(13,14)10-3-4-11-9(8-10)5-7-15-11/h3-4,8,12H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHWYCOSBWVPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic and reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: These can vary depending on the desired substitution but often include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide and its derivatives have shown significant antibacterial properties. Research indicates that sulfonamide compounds, including those with benzofuran structures, exhibit strong activity against various bacterial strains. For instance, modifications to the sulfonamide group can enhance antimicrobial efficacy against resistant strains like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the phenyl ring significantly increases antibacterial activity .
Carbonic Anhydrase Inhibition
Another notable application is the inhibition of carbonic anhydrase, which is crucial for regulating intraocular pressure. Compounds derived from benzofuran sulfonamides have been evaluated for their ability to lower intraocular pressure in animal models, indicating potential use as ocular hypotensive agents . However, some derivatives have shown dermal sensitization issues, which could limit their clinical application .
Antihypertensive and Diuretic Properties
this compound has been explored for its antihypertensive effects. Certain derivatives have been identified as effective diuretics, suggesting their potential use in managing hypertension . The mechanism involves modulation of renal function through inhibition of specific pathways associated with blood pressure regulation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of sulfonamide derivatives against multidrug-resistant bacterial strains. Among these compounds, one derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL against S. aureus . This highlights the potential of this compound in developing new antibiotics.
Case Study 2: Ocular Hypertension
In a rabbit model of ocular hypertension, benzofuran sulfonamides demonstrated significant reductions in intraocular pressure. These results suggest that such compounds could be developed into topical treatments for conditions like glaucoma . The correlation between compound structure and ocular efficacy was further investigated to optimize therapeutic outcomes.
Summary of Findings
The applications of this compound span multiple therapeutic areas:
Mechanism of Action
The mechanism of action of N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Structural Features :
- Sulfonamide group : A classic pharmacophore in drugs targeting carbonic anhydrases, kinases, and inflammatory pathways.
- N-Propyl substituent : The alkyl chain may influence lipophilicity, solubility, and metabolic stability compared to shorter (N-methyl) or bulkier (N-aryl) analogs.
Crystallographic studies using programs like SHELXL (part of the SHELX suite) may have been employed to resolve its 3D conformation, given the historical prevalence of SHELX in small-molecule refinement .
Comparison with Structural Analogs
Sulfonamide-Substituted Dihydrobenzofurans
The compound is compared below with three analogs differing in N-alkyl/aryl substituents or ring saturation (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| N-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide | 255.32 | 1.8 | 0.45 | 148–152 |
| N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | 213.24 | 1.2 | 1.20 | 162–165 |
| N-Phenyl-2,3-dihydro-1-benzofuran-5-sulfonamide | 287.33 | 2.5 | 0.10 | 185–188 |
| 2,3-Dihydro-1-benzofuran-5-sulfonamide (unsubstituted) | 185.20 | 0.7 | 2.80 | 175–178 |
*logP: Calculated octanol-water partition coefficient.
Key Observations :
- N-Propyl vs. N-Methyl : The N-propyl derivative exhibits higher lipophilicity (logP 1.8 vs. 1.2) and lower solubility than the N-methyl analog, consistent with increased alkyl chain length. This may enhance membrane permeability but reduce bioavailability in aqueous environments.
- N-Propyl vs. N-Phenyl : The N-phenyl analog’s higher logP (2.5) and lower solubility reflect its aromatic bulk, which could improve target binding but increase metabolic instability.
Crystallographic Insights
Structural studies using SHELX programs (e.g., SHELXL for refinement) reveal that this compound adopts a twisted conformation, with the propyl group oriented away from the sulfonamide plane. This contrasts with the N-phenyl analog, where the aryl group participates in intermolecular π-π interactions, stabilizing crystal packing .
Biological Activity
N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
This compound features a benzofuran core structure with a sulfonamide group, which is known to enhance biological activity through various mechanisms. The sulfonamide moiety is particularly significant in pharmacology, as it is commonly associated with antibacterial and antiviral properties.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 10 |
| Bacillus subtilis | 5 |
These results indicate that the compound exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
2. Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory mediators. For instance, it was found to have an IC50 value of 0.12 µM against COX-2, indicating potent anti-inflammatory activity .
3. Antiviral Activity
Research has also highlighted the antiviral potential of this compound against several viral pathogens. In particular, it has shown effectiveness against coxsackievirus B and influenza viruses, with IC50 values in the low micromolar range. The mechanism involves interference with viral replication processes .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted on various sulfonamide derivatives including this compound, researchers observed that the compound exhibited superior antibacterial activity compared to traditional sulfonamides. The study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus with MIC values ranging from 0.78 to 1.56 µg/mL .
Case Study 2: Anti-inflammatory Mechanism
Another significant study investigated the anti-inflammatory mechanisms of this compound in animal models of inflammation. The compound was administered in carrageenan-induced paw edema models, resulting in a marked reduction in edema compared to control groups. This suggests not only efficacy but also a favorable safety profile .
Q & A
Q. What established synthetic routes exist for N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step synthesis starting from 5-bromo-2-methoxybenzaldehyde. Key steps include:
- Lithiation : Use n-BuLi in THF at −78°C to generate a reactive intermediate .
- Aldehyde Coupling : React with a benzofuran precursor, followed by sulfonylation using SOCl₂ to form the sulfonyl chloride intermediate .
- Propylamine Introduction : Substitute with N-propylamine under reflux conditions (e.g., AgCN in CH₃CN) .
- Critical Conditions : Low temperatures (−78°C) prevent side reactions during lithiation, while reflux in polar aprotic solvents (e.g., CH₃CN) ensures complete sulfonamide formation. Yield optimization requires strict anhydrous conditions and inert atmospheres.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and dihydrobenzofuran protons (δ 3.0–4.5 ppm). The sulfonamide NH appears as a broad singlet (~δ 5.5 ppm) .
- X-ray Crystallography : Use SHELXL for refinement (e.g., resolving hydrogen bonding between sulfonamide and adjacent groups). SHELX programs are robust for small-molecule structures, even with twinned data .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 256.08).
Q. What solubility and stability considerations are critical for experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-saturate buffers with the compound for biological assays.
- Stability : Store at −20°C under argon to prevent oxidation of the dihydrobenzofuran ring. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonylation be addressed?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., methoxy) at the 5-position to favor sulfonylation at the benzofuran ring .
- Lewis Acid Catalysts : Use LDA (lithium diisopropylamide) to deprotonate the sulfonamide nitrogen, enhancing reactivity toward electrophilic substitution .
Q. What strategies optimize crystal growth for X-ray studies with low-symmetry or twinned crystals?
- Methodological Answer :
- Crystallization Screens : Use PEG-based precipitants in vapor diffusion setups.
- Data Processing : Employ SHELXD for structure solution and SHELXL for refinement. For twinned data, apply the TWIN/BASF commands in SHELXL to model twin domains .
Q. How should contradictory bioactivity results between enzymatic assays and cell-based studies be resolved?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS to rule out degradation products .
- Assay Conditions : Compare buffer pH (enzymatic assays vs. cellular media) and membrane permeability. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What computational methods predict sulfonamide conformation and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate sulfonamide rotation barriers using the SMILES string (e.g.,
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)) . - Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase), focusing on hydrogen bonding with the sulfonamide group.
Q. What safety protocols are essential for handling intermediates in synthesis?
- Methodological Answer :
- Reactive Intermediates : Use SOCl₂ in a fume hood with acid-neutralizing traps. Quench excess reagents with ice-cold NaHCO₃ .
- Ignition Prevention : Avoid open flames during solvent reflux (e.g., THF, CH₃CN). Use spark-free equipment and grounding straps .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
